1-(Azetidin-3-yl)imidazolidin-2-one

Description

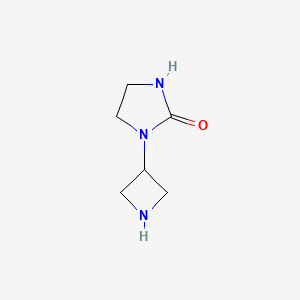

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11N3O |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

1-(azetidin-3-yl)imidazolidin-2-one |

InChI |

InChI=1S/C6H11N3O/c10-6-8-1-2-9(6)5-3-7-4-5/h5,7H,1-4H2,(H,8,10) |

InChI Key |

OCEJLBIKKZYCBH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)N1)C2CNC2 |

Origin of Product |

United States |

Structure Activity Relationship Sar and Molecular Recognition Studies of 1 Azetidin 3 Yl Imidazolidin 2 One Derivatives

Conformational Analysis and Molecular Rigidity Contributions of the Azetidine (B1206935) Ring System

The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts significant molecular rigidity to the 1-(Azetidin-3-yl)imidazolidin-2-one scaffold. nih.govrsc.org This rigidity is a desirable trait in drug design as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher potency and stability. acs.org The inherent ring strain of approximately 25.4 kcal/mol makes the azetidine ring more stable and easier to handle than the more strained aziridines, yet reactive enough for specific chemical transformations. rsc.org

The puckered conformation of the azetidine ring offers a three-dimensional structure that can enhance solubility and prevent undesirable isomerization. acs.org This constrained geometry is a key feature that medicinal chemists exploit to improve the physicochemical and pharmacokinetic properties of drug candidates. acs.org The substitution pattern on the azetidine ring further influences its conformation and how it presents its substituents for interaction with a target. For instance, substitution at the 3-position provides a stable alternative to a gem-dimethyl group. acs.org

Electronic and Steric Effects of Substituents on the Imidazolidin-2-one Heterocycle

The imidazolidin-2-one ring serves as a versatile platform for introducing a variety of substituents that can modulate the electronic and steric properties of the entire molecule. The nature of these substituents plays a crucial role in the molecule's interaction with its biological target.

Electronic Effects: The electronic properties of substituents on the imidazolidin-2-one ring can significantly influence binding affinity. Electron-withdrawing groups, such as nitro or chloro groups, have been shown in studies of similar azetidin-2-one (B1220530) derivatives to enhance biological activity. acgpubs.org For example, in a series of phenothiazine-based azetidin-2-ones, compounds bearing a nitro group exhibited higher antibacterial and antitubercular activity compared to those with chloro or bromo substituents. acgpubs.org

Steric Effects: The size and shape of substituents (steric effects) are critical for achieving a complementary fit within a binding pocket. In the context of multiple substituents on a benzene (B151609) ring attached to a heterocyclic core, bulky groups can create steric hindrance, preventing the molecule from adopting the optimal conformation for binding. youtube.com Conversely, carefully chosen bulky groups can enhance selectivity by preventing binding to off-target sites. The interplay between activating strength and steric hindrance often dictates the final product in synthetic reactions and the ultimate biological activity. youtube.com

Rational Design Principles for Modulating Specific Biological Activities

Rational drug design for this compound derivatives involves a systematic approach to modify the structure to enhance a specific biological activity. This process relies on an understanding of the SAR of the lead compound.

Key principles include:

Bioisosteric Replacement: Replacing a functional group with another that has similar physical or chemical properties can lead to improved activity or pharmacokinetic profiles. For example, replacing a carboxylic acid group with a tetrazole ring is a common bioisosteric substitution. nih.gov Similarly, the 1,3,4-thiadiazole (B1197879) ring can be used as a bioisostere for the thiazole (B1198619) heterocycle. nih.gov

Conformational Constraint: Introducing rigid elements like the azetidine ring can lock the molecule into a bioactive conformation, thereby increasing potency. acs.orgnih.gov

Modulation of Physicochemical Properties: Adjusting properties like lipophilicity is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME). researchgate.net For instance, the addition of polar groups can improve solubility.

Computational Approaches to SAR Elucidation

Computational methods are indispensable tools for understanding and predicting the SAR of this compound derivatives.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govnih.gov This method is widely used to predict the binding mode and affinity of small molecule ligands to their protein targets. nih.gov

For example, in a study of imidazolone (B8795221) derivatives, molecular docking was used to investigate their interactions with target proteins. nih.gov The results, including docking scores and MMGBSA ΔG Bind values, provided insights into the binding affinity and stability of the ligand-protein complexes, which correlated well with experimental antitumor activity. nih.gov Similarly, docking studies on thiazolidinone derivatives against various cancer cell lines helped in understanding their binding modes and identifying key interactions. jocpr.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. researchgate.netnih.gov These models are used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

A typical QSAR study involves calculating a set of molecular descriptors that quantify various aspects of the chemical structure, such as steric, electronic, and hydrophobic properties. researchgate.net These descriptors are then used to build a regression model that correlates them with the observed biological activity. For instance, a 3D-QSAR study on imidazolidine-2,4-dione derivatives as PTP1B inhibitors resulted in a predictive CoMSIA model that provided insights into the structural features relevant to bioactivity. nih.gov Similarly, a QSAR study on thiazolidine-4-one derivatives as antitubercular agents identified key molecular descriptors that positively or negatively correlated with activity, offering guidance for future drug design. nih.gov

Interactive Data Table: Examples of Docking and QSAR Studies on Related Heterocyclic Compounds

| Compound Series | Target | Computational Method | Key Findings | Reference |

| Imidazolone derivatives | Anticancer Targets (e.g., 1HNJ, 4MAN) | Molecular Docking (MMGBSA) | Molecules 3g and 5f identified as promising candidates with strong binding affinities. | nih.gov |

| Imidazolidine-2,4-dione derivatives | PTP1B | 3D-QSAR (CoMFA, CoMSIA) | CoMSIA model showed good predictive ability (q² = 0.777, r²pred = 0.836). | nih.gov |

| 1,3,4-Thiadiazole-2-yl azetidin-2-one derivatives | Antimicrobial | 3D-QSAR (k-NN MFA) | Steric properties were found to be important for activity (q² = 0.7851, r²pred = 0.7315). | researchgate.net |

| Thiazolidinone derivatives | Anticancer Target (VEGFR-2) | Molecular Docking (MOE) | Several compounds showed good binding affinity, with scores ranging from -8.5386 to -8.2830 kcal/mol. | nih.govjocpr.com |

| Thiazolidine-4-one derivatives | Antitubercular (H37Rv) | 2D-QSAR | Model identified descriptors related to polarizability, electronegativity, and surface area as important for activity (R² = 0.9092). | nih.gov |

Molecular Dynamics Simulations for Conformational Behavior and Binding Energetics

Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the dynamic nature of molecules and their interactions over time. In the study of this compound derivatives, MD simulations provide critical insights into their conformational flexibility and the thermodynamics of their binding to biological targets. This section details the application of MD simulations to understand the behavior of these derivatives at an atomic level.

Conformational Landscape and Stability

A key aspect of this analysis is the determination of the relative stability of different conformers. By simulating the molecule over a period, typically on the nanosecond to microsecond timescale, researchers can observe the transitions between different conformational states. The potential energy of the system is calculated at each step, allowing for the identification of low-energy, stable conformations that are more likely to be biologically relevant.

To quantify the stability of the system, particularly of a ligand-protein complex, the root-mean-square deviation (RMSD) is often calculated. The RMSD measures the average distance between the atoms of a superimposed structure at a given time and a reference structure (e.g., the initial docked pose). A stable RMSD value over the course of the simulation suggests that the ligand has found a stable binding mode within the protein's active site. For instance, in studies of related heterocyclic compounds, a low and stable RMSD of the ligand-protein complex is indicative of a stable interaction.

The flexibility of individual residues within the protein or parts of the ligand can be assessed using the root-mean-square fluctuation (RMSF). RMSF analysis helps to identify which parts of the molecule are more mobile. For this compound derivatives, this could reveal the flexibility of the azetidine and imidazolidinone rings and any substituents, providing clues about which parts of the molecule are critical for binding.

Binding Energetics and Key Interactions

Beyond conformational analysis, MD simulations are instrumental in elucidating the energetics of ligand binding. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are popular methods to estimate the free energy of binding of a ligand to a protein. These calculations are performed on snapshots taken from the MD simulation trajectory.

The binding free energy is a sum of various energetic components, including van der Waals interactions, electrostatic interactions, and solvation energies. By decomposing the total binding free energy into these components, researchers can identify the key driving forces for binding. For example, the analysis might reveal that hydrogen bonds between the imidazolidinone carbonyl group and a specific amino acid residue in the target protein are a major contributor to the binding affinity.

The table below illustrates the kind of data that can be generated from an MM/GBSA analysis for a hypothetical this compound derivative bound to a target protein.

| Energy Component | Value (kcal/mol) |

| ΔG_bind | -45.7 ± 3.2 |

| ΔE_vdw | -55.9 ± 2.5 |

| ΔE_elec | -28.4 ± 1.8 |

| ΔG_solv | 38.6 ± 2.1 |

| - ΔG_polar | 75.1 ± 4.3 |

| - ΔG_nonpolar | -36.5 ± 1.9 |

This is an interactive table. The values are illustrative and represent typical data obtained from MM/GBSA calculations in studies of similar compounds.

Furthermore, a detailed analysis of the MD trajectory can reveal persistent hydrogen bonds and hydrophobic interactions between the ligand and the protein. The percentage of the simulation time that a particular hydrogen bond is present can be calculated, providing a measure of its stability. This information is invaluable for understanding the structure-activity relationship (SAR) and for designing new derivatives with improved binding affinity. For example, a persistent hydrogen bond between the azetidine nitrogen and a protein residue would highlight the importance of this functional group for molecular recognition.

The following table provides an example of a hydrogen bond analysis from an MD simulation of a hypothetical derivative.

| Donor | Acceptor | Occupancy (%) |

| Ligand (NH of azetidine) | Protein (Carbonyl O of Asp123) | 85.2 |

| Protein (NH of Arg88) | Ligand (Carbonyl O of imidazolidinone) | 76.5 |

| Ligand (NH of imidazolidinone) | Protein (Hydroxyl O of Ser45) | 62.1 |

This is an interactive table. The data is illustrative and represents typical results from a hydrogen bond analysis during an MD simulation.

Biological Applications and Target Engagement Research for 1 Azetidin 3 Yl Imidazolidin 2 One Analogs

Exploration of Broad-Spectrum Pharmacological Potential

The azetidine (B1206935) and imidazolidinone moieties are recognized pharmacophores that contribute to a wide array of biological interactions. nih.govrsc.org The amalgamation of these two rings into a single molecular entity is a strategic approach to developing novel drug candidates with potentially enhanced or unique pharmacological profiles.

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. nih.gov Analogs of 1-(azetidin-3-yl)imidazolidin-2-one, particularly those incorporating the azetidin-2-one (B1220530) (β-lactam) ring, have been a focal point of these investigations. The β-lactam ring is a well-established pharmacophore responsible for the antibacterial activity of penicillin and cephalosporin (B10832234) antibiotics. wisdomlib.orgresearchgate.net

Research into various azetidin-2-one derivatives has demonstrated their potential as antimicrobial agents. For instance, a series of 1-β-[(N-benzenesulphonyl/tosyl)-4-(un)substituted anilino]-propionylamido-3-chloro-4-(4-substituted)phenyl-azetidin-2-ones were synthesized and evaluated for their antimicrobial properties. nih.gov Several of these compounds exhibited moderate to significant antibacterial activity against Escherichia coli. nih.gov Specifically, compounds where the 4-substituent on the phenyl ring was a methoxy (B1213986) group showed notable activity. nih.gov

In another study, newly synthesized azetidine analogous compounds were tested against various bacterial strains. The results indicated that these derivatives possess significant antimicrobial activity when compared to standard drugs. wisdomlib.org Furthermore, the synthesis of azetidinone and thiazolidinone derivatives of 1-(1',3'-thiazol-4-yl)-amino-2-phenyl-4-cyclohexylideneimidazol-5-one revealed that compounds bearing the β-lactam ring had better antibacterial activity than their thiazolidinone counterparts.

The antibacterial efficacy of these compounds is often attributed to the strained β-lactam ring, which can acylate and inactivate bacterial enzymes essential for cell wall synthesis. The nature and position of substituents on both the azetidinone and imidazolidinone rings play a crucial role in determining the spectrum and potency of antimicrobial activity.

| Compound Class | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 1-β-[(N-benzenesulphonyl/tosyl)-4-(un)substituted anilino]-propionylamido-3-chloro-4-(4-substituted)phenyl-azetidin-2-ones | Escherichia coli | Moderate to significant | nih.gov |

| Azetidine analogous compounds | Various bacterial strains | Significant | wisdomlib.org |

| Methoxy substituted thiazolylindolylazetidinone and imidazolylindolylazetidinone | Bacillus subtilis | Excellent | researchgate.net |

The development of novel antifungal agents is equally important in combating fungal infections, which can be life-threatening, particularly in immunocompromised individuals. Analogs containing the azetidine and imidazolidinone scaffolds have shown promise in this area.

A study on new azetidin-2-one and thiazolidinone derivatives reported significant antifungal activity against Colletotrichum capsici, with some compounds showing activity comparable to the standard drug fluconazole. nih.gov The conversion of Schiff bases into azetidinones was found to enhance the antifungal activity against this particular fungus. nih.gov Another study focusing on imidazolylindolylazetidinone derivatives found that one compound exhibited excellent antifungal activity against Aspergillus niger. researchgate.net

The antifungal activity of these compounds is influenced by the substituents on the heterocyclic rings. For example, the presence of a methoxy group on a thiazolylindolylazetidinone derivative was shown to be beneficial for its activity against B. subtilis, while an imidazolylindolylazetidinone derivative was highly effective against A. niger. researchgate.net

| Compound Class | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 1-β-[(N-benzenesulphonyl/tosyl)-4-(un)substituted anilino]-propionylamido-3-chloro-4-(4-substituted)phenyl-azetidin-2-ones | Colletotrichum capsici | Significant, comparable to fluconazole | nih.gov |

| Imidazolylindolylazetidinone derivative | Aspergillus niger | Excellent | researchgate.net |

| 5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one | Various fungal strains | Significant | nih.gov |

The quest for more effective and selective anticancer drugs is a continuous effort in medicinal chemistry. Both azetidinone and imidazolidinone derivatives have been investigated for their potential as anticancer agents.

A series of novel 3-(prop-1-en-2-yl)azetidin-2-one (B14392877) analogs of combretastatin (B1194345) A-4 were designed as colchicine-binding site inhibitors. nih.gov Several of these compounds demonstrated significant in vitro antiproliferative activities in MCF-7 breast cancer cells, with IC50 values in the nanomolar range, comparable to the activity of combretastatin A-4. nih.gov These compounds were also found to be potent in the triple-negative breast cancer cell line MDA-MB-231. nih.gov

Similarly, a study on novel 4-imidazolidinone derivatives identified a compound that exhibited the best anticancer activity in colorectal cancer cell lines HCT116 and SW620. mdpi.com This compound was found to induce apoptosis in these cancer cells through the generation of reactive oxygen species (ROS). mdpi.com The imidazolidinone scaffold is present in several FDA-approved drugs and is a key structural component of various bioactive compounds. nih.gov

The mechanism of anticancer activity for these analogs can vary, from inhibition of tubulin polymerization to the induction of apoptosis via oxidative stress, highlighting the versatility of this chemical scaffold in cancer therapy research.

| Compound Class | Cancer Cell Line | Activity/Mechanism | Reference |

|---|---|---|---|

| 3-(prop-1-en-2-yl)azetidin-2-one analogs | MCF-7 (breast cancer), MDA-MB-231 (breast cancer) | Significant antiproliferative activity, tubulin polymerization inhibition | nih.govnih.gov |

| 4-Imidazolidinone derivatives | HCT116 (colorectal cancer), SW620 (colorectal cancer) | Anticancer activity, induction of ROS-dependent apoptosis | mdpi.com |

| 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives | MCF-7 (breast cancer) | High efficacy in cytotoxicity screening | mdpi.com |

Dopamine (B1211576) receptors are crucial targets for the treatment of various neurological and psychiatric disorders. nih.gov Compounds with an azetidine moiety have been reported to exhibit dopamine antagonist activities. nih.gov The rigid structure of the azetidine ring can be advantageous in designing ligands with high affinity and selectivity for specific receptor subtypes.

While direct studies on this compound analogs as dopamine receptor antagonists are not widely available, research on related structures provides valuable insights. For instance, a dual D3/D2 receptor antagonist, PF-4363467, was developed and shown to attenuate opioid drug-seeking behavior in animal models without the typical side effects associated with D2 receptor antagonism. nih.gov This highlights the potential of designing selective dopamine receptor modulators. The development of selective dopamine D3 receptor antagonists is an active area of research for conditions like substance use disorders and schizophrenia. nih.gov

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes for protein synthesis, making them attractive targets for the development of novel antimicrobial and therapeutic agents. nih.gov Inhibition of these enzymes can effectively halt cell growth and proliferation.

Bicyclic azetidines have been reported as potent inhibitors of Plasmodium falciparum phenylalanyl-tRNA synthetase (PheRS), showing promise for the treatment of malaria. nih.gov These compounds were also found to be effective against Cryptosporidium parvum PheRS, a target for treating cryptosporidiosis. nih.gov This demonstrates that the azetidine scaffold can be incorporated into potent enzyme inhibitors.

Although direct evaluation of this compound analogs as aaRS inhibitors is not documented, the known activity of azetidine-containing compounds against these enzymes suggests that this hybrid scaffold could be a promising starting point for the design of new aaRS inhibitors.

Beyond the aforementioned activities, the versatile scaffolds of imidazolidinone and azetidine have been explored for other therapeutic applications. For example, certain azetidin-2-one derivatives have been evaluated as inhibitors of thrombin, a key enzyme in the blood coagulation cascade. nih.gov A series of 3-(3-guanidinopropyl)-azetidin-2-one derivatives were found to be potent, time-dependent inhibitors of thrombin. nih.gov

Furthermore, imidazolidin-2-one derivatives have been synthesized and evaluated as potential antileishmanial agents. nih.gov Two compounds from a series of N(3)-substituted N(1)-heteroarylimidazolidin-2-ones showed significant activity against Leishmania (L) mexicana and Leishmania infantum. nih.gov These findings underscore the broad therapeutic potential of imidazolidinone-azetidine hybrid structures and warrant further investigation into the diverse biological activities of this compound and its analogs.

Mechanistic Investigations of Biological Activity at the Molecular Level

The biological activity of compounds derived from the this compound scaffold is underpinned by their ability to interact with specific molecular targets, thereby modulating key biological pathways. The rigid azetidine component helps to orient functional groups in a defined spatial arrangement, which can lead to higher binding affinity and selectivity for target proteins.

Analogs incorporating the azetidine motif have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. nih.govnih.gov STAT3 is a crucial mediator of cellular signaling, and its aberrant activation is a hallmark of many cancers, including triple-negative breast cancer. nih.govnih.gov

Azetidine-based inhibitors have been shown to selectively target STAT3 over other STAT family members, such as STAT1 and STAT5. nih.gov This selectivity is critical for minimizing off-target effects. The mechanism of action involves the inhibition of STAT3's DNA-binding activity, which in turn prevents the transcription of target genes involved in cell proliferation, survival, and angiogenesis. nih.govresearchgate.net Studies in breast cancer models have demonstrated that these compounds can inhibit both constitutive and ligand-induced STAT3 signaling, leading to a reduction in cancer cell viability and the induction of cell death. nih.govnih.gov

Furthermore, derivatives of the closely related azetidinone (β-lactam) structure have been investigated for a wide range of biological activities, including as enzyme inhibitors and agents effective on the central nervous system. niscpr.res.in A patent for 3-azetidinylethyl-1-phenyl-2-imidazolidinone derivatives highlights their potential use as neuroleptics, suggesting engagement with targets within the central nervous system. google.com

The development of azetidine-based compounds as STAT3 inhibitors has provided detailed insights into their enzyme inhibition kinetics. A new class of highly potent STAT3 inhibitors, which includes azetidine-containing compounds, has been shown to bind irreversibly to the STAT3 protein. nih.govnih.gov This irreversible binding is a key feature of their potent activity.

The inhibitory concentrations (IC₅₀) of these compounds against STAT3 are in the sub-micromolar range. For instance, compounds designated as H172 and H182 exhibit IC₅₀ values between 0.38 and 0.98 μM for STAT3, while their activity against STAT1 or STAT5 is significantly lower, with IC₅₀ values greater than 15.8 μM. nih.gov This demonstrates a high degree of selectivity for STAT3. The time-dependent nature of the inhibition confirms the irreversible mechanism of action. researchgate.net Mass spectrometry analysis has identified specific cysteine residues (Cys426 and Cys468) in the DNA-binding domain of STAT3 as the key sites for covalent modification by these azetidine inhibitors. nih.govresearchgate.net

| Compound | Target | IC₅₀ (μM) | Inhibition Type | Key Binding Residues |

| H172 (azetidine-based) | STAT3 | 0.38 - 0.98 | Irreversible | Cys426, Cys468 |

| H182 (azetidine-based) | STAT3 | 0.38 - 0.98 | Irreversible | Cys468 |

| H120 (azetidine-based) | STAT3 | 1.75 - 2.07 | Irreversible | Not specified |

| H105 (azetidine-based) | STAT3 | 1.75 - 2.07 | Irreversible | Not specified |

Table 1: Enzyme inhibition data for selected azetidine-based STAT3 inhibitors. nih.govnih.govresearchgate.net

In addition to enzyme inhibition, azetidine-containing scaffolds have been explored for their ability to bind to G protein-coupled receptors (GPCRs). One such target is the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHS-R1a), which is involved in regulating appetite, energy balance, and glucose homeostasis. nih.govresearchgate.net

Researchers have discovered spirocyclic piperidine-azetidine derivatives that act as inverse agonists of the ghrelin receptor. nih.gov While these are not direct analogs of this compound, they demonstrate the utility of the azetidine moiety in designing ligands for this receptor class. The development of these compounds relied on binding assays to rapidly assess their potency and optimize their properties. nih.gov The goal of such research is often to develop antagonists or inverse agonists that can be used to treat conditions like obesity. researchgate.net The imidazolidinone ring itself is also a known pharmacophore in various receptor ligands. For example, certain 3-[(imidazolidin-2-yl)imino]indazole derivatives have shown high affinity for α(2)-adrenoceptors.

Application as Advanced Pharmaceutical Building Blocks and Scaffolds

The this compound scaffold is a prime example of a building block that can be used to generate new chemical entities (NCEs) with desirable pharmaceutical properties. Its rigid nature and functional group handles make it an attractive starting point for library synthesis and lead optimization.

The development of the aforementioned STAT3 inhibitors showcases the successful use of the azetidine scaffold in creating novel NCEs. nih.govnih.gov These compounds were designed through systematic medicinal chemistry efforts to improve upon earlier lead compounds. nih.gov The incorporation of the azetidine ring was a key step in achieving sub-micromolar potency and high selectivity. nih.gov

The synthesis of various azetidinone derivatives has been a subject of extensive research, leading to compounds with a wide array of biological activities, including antimicrobial and antioxidant effects. niscpr.res.innih.govbepls.com The general synthetic accessibility of azetidinones, often through the cycloaddition of an imine with a ketene (B1206846), allows for the creation of diverse libraries of compounds for screening. niscpr.res.in The imidazolidin-2-one moiety is also a well-established component of many approved drugs, and its synthesis is well-documented. mdpi.com The combination of these two pharmacologically relevant rings in the this compound structure provides a solid foundation for the design of new generations of therapeutic agents.

The this compound scaffold possesses several features that make it an attractive candidate for use as a linker motif. Its rigid structure can help to enforce a specific conformation, which can be beneficial for the formation of a productive ternary complex between the target protein, the E3 ligase, and the PROTAC. nih.gov The use of rigid linkers, as opposed to flexible polyethylene (B3416737) glycol (PEG) or alkyl chains, is an increasingly explored strategy in PROTAC design to improve potency and physicochemical properties. nih.gov

Furthermore, the imidazolidin-2-one component provides hydrogen bond donor and acceptor sites, which could potentially form favorable interactions within the ternary complex, further stabilizing it. The synthesis of PROTACs often involves "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, to connect the different components. nih.govnih.gov The this compound scaffold could be readily functionalized with an azide (B81097) or alkyne group to enable its incorporation into PROTACs using these efficient synthetic methods. While specific examples of the this compound scaffold being used as a PROTAC linker are not yet widely reported in the literature, its structural characteristics align well with the current understanding of effective linker design.

Utility as Precursors for Complex Organic Synthesis

The strategic importance of this compound analogs lies in their capacity to be elaborated into a diverse array of more complex structures. The azetidine ring, a strained four-membered heterocycle, can undergo various modifications, particularly at the nitrogen atom, while the imidazolidin-2-one core provides a stable platform for further functionalization.

Research in the synthesis of novel heterocyclic compounds has demonstrated the utility of related azetidine and imidazolidinone structures as key intermediates. For instance, the synthesis of various bioactive agents often involves the coupling of a functionalized azetidine with other molecular fragments. mdpi.comnih.gov While direct examples detailing the extensive use of the parent this compound are not extensively documented in readily available literature, the principles of its synthetic utility can be inferred from the reactivity of its constituent parts.

The secondary amine of the azetidine ring is a prime site for derivatization. It can readily undergo N-alkylation, N-arylation, acylation, and reductive amination reactions. These transformations allow for the introduction of a wide range of substituents, thereby enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies in drug discovery. For example, patent literature describes the synthesis of various 3-amino-azetidine derivatives which serve as crucial precursors for biologically active compounds, including those with potential applications as neuroleptics.

Furthermore, the imidazolidin-2-one moiety is a common feature in many pharmaceuticals. nih.gov Its synthesis is well-established, often proceeding through the cyclization of a 1,2-diamine with a carbonyl source. mdpi.com The presence of this ring system within the this compound structure provides a stable and often desirable pharmacophore.

One can envision synthetic strategies where the azetidine nitrogen of this compound is coupled with various electrophiles to construct larger, more complex molecules. For instance, reaction with a suitable acid chloride or sulfonyl chloride would yield the corresponding amide or sulfonamide, respectively. This approach is a common strategy for linking different molecular fragments in the synthesis of drug candidates.

While specific, detailed research findings on the extensive use of this compound as a precursor in complex organic synthesis are not abundant in the public domain, its structural components suggest a high potential for such applications. The combination of the reactive azetidine ring and the pharmaceutically relevant imidazolidin-2-one core makes this and its analogs promising starting materials for the generation of diverse and complex molecular architectures.

Future Research Directions and Translational Perspectives for 1 Azetidin 3 Yl Imidazolidin 2 One Chemistry

Advancements in Overcoming Synthetic Challenges for Highly Complex Derivatives

The synthesis of azetidine (B1206935) derivatives presents considerable challenges due to the inherent ring strain of the four-membered ring. medwinpublishers.com Traditional methods for creating azetidin-3-ones, a key intermediate, often involve the use of toxic and potentially explosive diazo compounds, which can also lead to low yields and competitive side reactions. nih.gov

Recent advancements have focused on developing safer and more efficient synthetic routes. One notable method is the gold-catalyzed intermolecular oxidation of alkynes, which avoids the use of hazardous diazo intermediates. nih.gov This strategy allows for the creation of chiral azetidin-3-ones with high enantiomeric excess. nih.gov The use of specific protecting groups, such as t-butanesulfonyl, further streamlines the process by avoiding unnecessary protection and deprotection steps. nih.gov

Another significant area of progress is the synthesis of 2-azetidinones (β-lactams) through the Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) with an imine. researchgate.netmdpi.com This method has proven to be versatile for producing a wide range of substituted β-lactams. mdpi.com Microwave-assisted synthesis has been shown to accelerate these reactions and improve yields compared to conventional heating. mdpi.com

These advanced synthetic strategies are paving the way for the creation of more complex and functionally diverse 1-(azetidin-3-yl)imidazolidin-2-one derivatives for various research applications.

Progress in Asymmetric Synthesis of Chiral this compound Compounds

The development of asymmetric synthetic methods is crucial for producing enantiomerically pure chiral compounds, which is often essential for their biological activity. For the this compound scaffold, the focus has been on establishing stereocenters in the azetidine and imidazolidinone rings.

A key breakthrough has been the use of chiral sulfinamide chemistry to produce chiral N-propargylsulfonamides, which can then be converted to chiral azetidin-3-ones with high enantiomeric excess via gold-catalyzed oxidative cyclization. nih.gov This method provides a flexible and general route to chiral azetidin-3-ones, bypassing the limitations of using natural amino acids as a chiral pool. nih.gov

In the context of imidazolidin-2-ones, palladium-catalyzed intermolecular asymmetric diamination of 1,3-dienes has been developed to produce chiral imidazolidin-2-ones with excellent enantioselectivities under mild conditions. mdpi.com The use of chiral pyridine-oxazoline ligands was instrumental in achieving high stereocontrol. mdpi.com

Furthermore, one-pot syntheses are being explored for the creation of chiral heterocyclic compounds. For instance, a highly efficient method for the enantioselective one-pot synthesis of 1,3-oxazolidines has been reported, proceeding through a chiral magnesium phosphate-catalyzed enantioselective addition of an alcohol to an imine, followed by intramolecular cyclization. nih.gov Such one-pot procedures offer a streamlined approach to generating chiral building blocks that could be incorporated into the this compound scaffold.

These advancements in asymmetric synthesis are critical for exploring the stereochemistry-activity relationships of this compound derivatives and for the development of stereospecific therapeutic agents.

Development of Novel Derivatization Strategies for Scaffold Diversification

Scaffold diversification is a key strategy in medicinal chemistry to explore the chemical space around a core structure and optimize its biological activity. pharm.ai For the this compound scaffold, various derivatization strategies are being developed to introduce a wide range of functional groups.

One approach involves the use of derivatization reagents that can react with specific functional groups on the scaffold. For example, chiral derivatization reagents bearing a 4-imidazolidinone moiety have been synthesized to react with carboxyl groups, enabling the analysis of chiral organic acids via LC-MS/MS. nih.gov Similarly, reagents have been designed to distinguish primary amines from other amino acids. researchgate.net These types of reagents could be adapted to functionalize the this compound core.

Another strategy is to utilize the reactivity of the scaffold itself. The nitrile functionality, for instance, can be a versatile handle for introducing additional substituents through various reactions, including Bruylants reaction, α-alkylation, and arylation reactions. nih.gov This approach allows for the synthesis of a diverse library of compounds from a common intermediate.

Furthermore, the development of new synthetic methods for imidazolidin-2-ones, such as the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles, provides access to novel substituted derivatives. mdpi.com These methods, combined with various functionalization techniques, will continue to expand the diversity of the this compound chemical library.

Integration of High-Throughput Screening Methodologies in Analog Discovery

High-throughput screening (HTS) has become an indispensable tool in drug discovery, allowing for the rapid testing of large libraries of compounds to identify potential drug candidates. nih.govyoutube.com The integration of HTS with the synthesis of this compound analogs is crucial for accelerating the discovery of new bioactive molecules.

The development of HTS-amenable chemical reactions is a key challenge. "Click chemistry," specifically the Cu(I)-catalyzed 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, is a powerful method for the rapid synthesis of diverse chemical libraries. rsc.org Strategies for the high-throughput synthesis of azide libraries have been developed, allowing for the creation of large numbers of compounds that can be directly used in "click" reactions and subsequent in situ screening. researchgate.net

Combinatorial synthesis, using methods like the split-and-pool technique, can generate vast libraries of compounds. nih.gov When combined with HTS, this approach allows for the efficient screening of millions of compounds. youtube.com The identification of active compounds from these large libraries is then often achieved using techniques like partial Edman degradation/mass spectrometry for cyclic peptides. nih.gov

The data generated from HTS is extensive and requires sophisticated data analysis approaches to identify patterns and pinpoint promising candidates. semanticscholar.org The use of advanced algorithms and data scientists is essential for managing and interpreting this large volume of information. youtube.com As HTS technologies continue to advance, their integration with the synthesis of this compound libraries will undoubtedly lead to the discovery of novel and potent bioactive compounds.

Exploring Polypharmacology and Multi-Target Directed Ligands Based on the Core Scaffold

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the concept of polypharmacology, which involves designing single molecules that can interact with multiple targets. nih.gov This multi-target-directed ligand (MTDL) approach is particularly promising for complex diseases like Alzheimer's disease and diabetes, where multiple pathological pathways are involved. nih.govmdpi.com

The this compound scaffold is a promising starting point for the design of MTDLs. By strategically combining pharmacophores that are known to interact with different targets, it is possible to create hybrid molecules with multi-target activity. nih.gov For example, researchers have designed and synthesized succinimide-thiazolidinedione hybrids as multi-target agents for diabetes, targeting enzymes like α-glucosidase, α-amylase, PTP1B, and DPP4. nih.gov

The design of MTDLs often involves a "scaffold hopping" approach, where a known chemical core is replaced with a bioisosteric one to improve properties or introduce new interactions. nih.govnih.gov The 3-(azetidin-3-yl)-1H-benzimidazol-2-one scaffold, a bioisostere of a spiro-oxindole piperidine, was identified through this strategy, leading to the development of potent and selective mGluR2 positive allosteric modulators. nih.gov

The development of multi-target focused libraries is another key aspect of this field. nih.gov By using a comprehensive set of chemical transformation rules, researchers can generate virtual libraries of compounds designed to interact with multiple targets of interest. nih.gov This computational approach can guide the synthesis of promising MTDL candidates based on the this compound scaffold.

Novel Applications of the this compound Scaffold Beyond Traditional Medicinal Chemistry

While the primary focus of the this compound scaffold has been in medicinal chemistry, its unique properties suggest potential applications in other scientific fields. The inherent reactivity and defined three-dimensional structure of this scaffold make it an interesting building block for materials science and chemical biology.

For instance, the azetidine ring, a strained four-membered nitrogen heterocycle, can be found in various natural products and is a versatile substrate for synthesizing functionalized molecules. nih.gov The imidazolidinone moiety is also a key component in various bioactive compounds and can be used as a chiral auxiliary in asymmetric synthesis. mdpi.com

The development of novel derivatization strategies for this scaffold could lead to the creation of new materials with interesting optical or electronic properties. The ability to introduce various functional groups onto the scaffold opens up possibilities for creating polymers, ligands for catalysis, or molecular probes for biological imaging.

In chemical biology, derivatives of this scaffold could be used to probe biological pathways or as tools to study protein-protein interactions. The development of photo-activatable or fluorescently labeled derivatives could provide new ways to study cellular processes in real-time.

While research in these non-traditional areas is still in its early stages, the versatility of the this compound scaffold suggests that it has the potential to become a valuable tool in a wide range of scientific disciplines beyond drug discovery.

Q & A

Q. How can researchers validate the reproducibility of synthetic protocols for scaled-up production?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs to test solvent/catalyst combinations.

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring.

- Robustness testing : Vary parameters (±10% of optimal conditions) to assess protocol resilience .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.